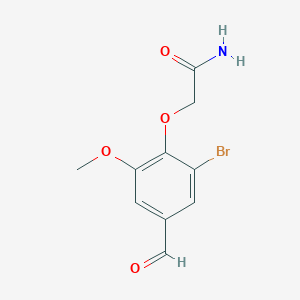

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Description

Contextualization within the Broader Phenoxyacetamide Chemical Space

The phenoxyacetamide scaffold is a versatile structural motif. The ether linkage provides stability, while the acetamide (B32628) group offers sites for further functionalization. The aromatic ring can be substituted with various groups, leading to a vast chemical space with diverse properties and potential applications. Research has shown that the nature and position of these substituents can profoundly influence the molecule's biological activity and chemical reactivity. For instance, the introduction of halogen atoms or electron-withdrawing groups can modulate the electronic properties of the aromatic ring, impacting its interaction with biological targets or its behavior in chemical reactions.

Academic Relevance of Brominated and Formylated Aromatic Ethers in Research Chemistry

The presence of both bromine and a formyl group on the aromatic ring of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide is of particular academic relevance. Brominated aromatic compounds are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net The bromine atom can be readily substituted, allowing for the introduction of a wide range of functional groups.

Formylated aromatic ethers, or aromatic aldehydes, are also crucial building blocks in synthetic chemistry. The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. nih.govwikipedia.org This reactivity makes them key precursors for the synthesis of more complex molecules. The combination of these functional groups on a single scaffold, as seen in the title compound, offers a platform for diverse chemical modifications.

Historical Overview of Analogous Compounds and Their Contribution to Scientific Understanding

Historically, research into analogous substituted phenoxyacetamide derivatives has paved the way for understanding their structure-activity relationships. Studies on various substituted phenoxyacetamides have revealed their potential as anti-inflammatory, analgesic, and anticancer agents. nih.gov For example, the introduction of halogen substituents on the phenoxy ring has been shown to enhance anti-inflammatory activity in some series of compounds. nih.gov These historical findings provide a foundation for investigating the potential properties and applications of novel derivatives like this compound.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound itself is still emerging. While the broader class of phenoxyacetamides is well-explored, specific investigations into this particular molecule are not extensively documented in publicly available literature. Key unaddressed questions include a detailed elucidation of its reactivity profile, a comprehensive exploration of its potential as a scaffold in medicinal chemistry, and the development of efficient and scalable synthetic routes. Further research is needed to fully understand its chemical behavior and to unlock its potential for various applications in synthetic and materials chemistry.

Chemical and Physical Properties

The specific chemical and physical properties of this compound are not extensively reported in dedicated research articles. However, based on its structure and data from chemical suppliers, some key properties can be identified.

| Property | Value |

| Molecular Formula | C10H10BrNO4 |

| Molecular Weight | 288.09 g/mol |

| CAS Number | 923141-73-5 bldpharm.com |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: The appearance and solubility are inferred from the properties of similar organic compounds and may vary.

Synthesis and Reactivity

Detailed synthetic procedures for this compound are not widely published in peer-reviewed journals. However, a plausible synthetic route would involve the Williamson ether synthesis, reacting a substituted phenol (B47542) with an α-haloacetamide.

The reactivity of this compound is dictated by its functional groups. The aldehyde group can undergo nucleophilic addition and condensation reactions. The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. The acetamide group can be hydrolyzed under acidic or basic conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNKALKDIYNIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetamide

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide logically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection points are the ether linkage, the amide bond, and the substitutions on the aromatic ring. This approach identifies the following key precursors:

A substituted phenol (B47542): This would serve as the foundation of the aromatic core. A plausible starting material is vanillin (B372448) or a related methoxyphenol derivative.

A bromoacetonitrile (B46782) or bromoacetyl halide: This fragment is necessary for the introduction of the acetamide (B32628) side chain.

A brominating agent: To introduce the bromine atom onto the aromatic ring.

A formylating agent: To introduce the aldehyde group.

The general retrosynthetic scheme would involve the formation of the phenoxy ether, followed by functionalization of the aromatic ring through bromination and formylation, and finally, the formation of the acetamide moiety. The order of these steps is critical to manage the directing effects of the substituents and avoid unwanted side reactions.

Optimized Synthetic Routes for the Core Chemical Structure

The synthesis of this compound can be approached through several optimized routes, each with specific strategies for the key bond-forming reactions.

Strategies for Phenoxy Ether Formation

The formation of the phenoxy ether linkage is a critical step. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org

In a typical procedure, a substituted phenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide. This is followed by the addition of an α-haloacetamide, such as 2-bromoacetamide, to form the ether linkage.

Table 1: Comparison of Bases for Phenoxide Formation in Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Sodium Hydride (NaH) | DMF, THF | 0 to rt | 85-95 | Strong base, requires anhydrous conditions. |

| Potassium Carbonate (K2CO3) | Acetone, Acetonitrile (B52724) | Reflux | 70-90 | Milder base, suitable for sensitive substrates. |

| Cesium Carbonate (Cs2CO3) | Acetonitrile | rt to Reflux | 80-95 | Highly effective, but more expensive. |

An alternative approach involves the Mitsunobu reaction, which allows for the coupling of a phenol with an alcohol under milder, neutral conditions using triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.

Regioselective Formylation Protocols

The introduction of the formyl group onto the aromatic ring requires regioselective control. Several methods are available for the formylation of phenols. orgsyn.orgorgsyn.org

The Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic solution, typically results in ortho-formylation. However, yields can be moderate, and the reaction may produce chlorinated byproducts.

A more efficient and regioselective method is the Duff reaction , which employs hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid or simply under heating. researchgate.netwikipedia.org This method often provides good yields of the ortho-formylated product.

The Vilsmeier-Haack reaction , using a Vilsmeier reagent (generated from a substituted amide like DMF and phosphorus oxychloride), is another powerful tool for formylating electron-rich aromatic rings. The regioselectivity is influenced by the existing substituents on the ring.

Table 2: Common Formylation Reactions for Phenols

| Reaction | Reagents | Position of Formylation | Advantages | Disadvantages |

| Reimer-Tiemann | CHCl3, NaOH | Ortho | Readily available reagents. | Moderate yields, potential for byproducts. |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Ortho | Good yields, cleaner reaction. | Requires acidic conditions. |

| Vilsmeier-Haack | DMF, POCl3 | Ortho/Para | High yields, versatile. | Reagent is moisture-sensitive. |

For the synthesis of the target molecule, the formylation would likely be performed on a pre-existing methoxyphenol derivative, where the methoxy (B1213986) group directs the formylation to the ortho and para positions.

Bromination Techniques for Aromatic Systems

The bromination of the aromatic ring is another key functionalization step. Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ether. researchgate.netyoutube.commasterorganicchemistry.com The methoxy group is an activating, ortho-para directing group.

Common brominating agents include molecular bromine (Br2) in a suitable solvent like acetic acid or dichloromethane. youtube.com The reaction can often proceed without a Lewis acid catalyst due to the activating nature of the methoxy group. youtube.com

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often used with a catalyst such as silica (B1680970) gel or in the presence of a radical initiator for certain substrates. researchgate.net For highly activated systems like phenols and their ethers, NBS can provide excellent regioselectivity.

A practical electrophilic bromination procedure for phenols and phenol-ethers has been developed using a combination of PIDA (phenyliodine diacetate) and AlBr3, which forms the active brominating species in situ. nih.gov

Table 3: Selected Brominating Agents for Aromatic Ethers

| Reagent | Catalyst/Conditions | Selectivity | Advantages |

| Bromine (Br2) | Acetic Acid | Ortho/Para | Inexpensive and readily available. |

| N-Bromosuccinimide (NBS) | Light or Radical Initiator | Ortho/Para | Milder, easier to handle than Br2. |

| PIDA/AlBr3 | Room Temperature | Ortho/Para | Efficient and mild reaction conditions. nih.gov |

Formation of the Acetamide Moiety

The final step in the synthesis is the formation of the acetamide group. If the synthesis starts with a phenoxyacetic acid intermediate, this can be converted to the corresponding acetamide through a coupling reaction with ammonia (B1221849) or an appropriate amine.

Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the amide bond formation. organic-chemistry.org

Alternatively, the phenoxyacetic acid can be converted to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia to yield the primary amide. libretexts.org

Another route involves the direct amidation of a carboxylic acid with an amine using a boron-based reagent like B(OCH2CF3)3. acs.org

Analytical Methodologies for Verification of Synthetic Intermediates and Products in Research Synthesis

The verification of the structure and purity of the synthetic intermediates and the final product, this compound, is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. ¹H NMR provides information about the number and environment of protons, including the characteristic signals for the aromatic protons, the methoxy group, the methylene (B1212753) protons of the acetamide side chain, and the aldehyde proton. ¹³C NMR confirms the carbon framework of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include the C=O stretching of the aldehyde and the amide, the N-H stretching of the amide, and the C-O stretching of the ether linkage.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. By using a suitable stationary and mobile phase, impurities can be separated and quantified.

Melting Point: The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range suggests a pure compound.

Table 4: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, aldehyde proton (~9.8 ppm), methoxy protons (~3.9 ppm), methylene protons (~4.7 ppm), and amide protons (~7.5 ppm). |

| ¹³C NMR | Signals for carbonyl carbons (aldehyde and amide), aromatic carbons, methoxy carbon, and methylene carbon. |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C10H10BrNO4. |

| IR Spectroscopy | Absorption bands for N-H stretch (~3300 cm⁻¹), C=O stretch (aldehyde ~1680 cm⁻¹, amide ~1650 cm⁻¹), and C-O stretch (~1250 cm⁻¹). |

Through the careful application of these synthetic strategies and analytical methodologies, this compound can be synthesized and characterized with a high degree of purity and structural confirmation.

Spectroscopic Confirmation of Structural Integrity During Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The aldehydic proton of the formyl group would appear as a highly deshielded singlet, likely above 9.5 ppm. The aromatic protons on the phenoxy ring would exhibit distinct splitting patterns and chemical shifts influenced by the bromo, methoxy, and formyl substituents. The protons of the acetamide moiety, specifically the methylene (-OCH₂-) and amide (-NH₂) protons, would also have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the formyl group at a highly deshielded position (likely around 190 ppm), and another for the acetamide carbonyl carbon (around 170 ppm). researchgate.net The aromatic carbons would appear in the 110-160 ppm region, with their specific shifts determined by the attached functional groups. The methylene carbon of the ether linkage would be expected around 65-70 ppm. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected frequencies include:

A strong carbonyl stretching vibration for the aldehyde group (around 1680-1700 cm⁻¹). researchgate.net

A strong carbonyl stretching vibration for the amide group (amide I band) around 1650-1680 cm⁻¹. researchgate.net

N-H stretching vibrations for the primary amide at approximately 3100-3300 cm⁻¹. researchgate.net

C-O stretching vibrations for the ether linkage and methoxy group.

C-Br stretching vibration at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show the molecular ion peak [M]⁺ or [M+H]⁺, and potentially characteristic fragmentation patterns corresponding to the loss of the acetamide side chain or other functional groups. Predicted collision cross-section values can also be calculated for different adducts to aid in identification. uni.lu

Chromatographic Purity Assessment in Laboratory-Scale Preparations

The purity of laboratory-scale preparations of this compound would be assessed primarily using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the most common approach for purity assessment. sielc.comrsc.org The method would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic acid for MS compatibility). sielc.comnih.gov

The following table outlines a potential set of HPLC parameters for the analysis of this compound:

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's chromophore (e.g., 254 nm) |

| Injection Volume | 10 µL |

The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. The method would be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification). rsc.orgosti.gov

Directed Chemical Modifications and Analog Synthesis of this compound

The structure of this compound offers several sites for directed chemical modifications to generate a library of analogs with potentially altered chemical and biological properties.

Derivatization at the Formyl Group for Enhanced Reactivity or Activity

The aldehyde functional group is a versatile handle for a wide range of chemical transformations.

Reductive Amination: The formyl group can be converted to an amine through reductive amination. This involves reaction with a primary or secondary amine to form a Schiff base, which is then reduced to the corresponding amine. This allows for the introduction of a wide variety of substituents.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents. The resulting carboxylic acid can then be further derivatized, for example, by forming esters or amides.

Wittig Reaction: The Wittig reaction can be used to convert the aldehyde to an alkene, allowing for the extension of the carbon chain and the introduction of new functional groups.

Condensation Reactions: The formyl group can undergo condensation reactions with active methylene compounds, such as malonates or nitriles, to form a variety of new structures.

Modifications of the Acetamide Moiety and Their Impact on Chemical Properties

The primary amide of the acetamide moiety can also be a site for chemical modification.

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated to produce secondary or tertiary amides. This can impact the compound's polarity, solubility, and hydrogen bonding capabilities.

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used as a handle for further derivatization.

Dehydration: The primary amide can be dehydrated to a nitrile group using a suitable dehydrating agent.

Strategic Substitutions on the Phenoxy Aromatic Ring

While the existing bromo and methoxy groups provide a specific substitution pattern, further modifications to the aromatic ring are conceivable, primarily through the synthesis of analogs with different initial substitution patterns on the starting phenol. For instance, starting with a different halogen or an alkyl group in place of the bromine would lead to a different set of analogs.

Synthesis and Characterization of Stereoisomers and Positional Isomers

Stereoisomers: The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, derivatization, particularly at the formyl or acetamide groups with chiral reagents, could introduce stereocenters, leading to the formation of diastereomers or enantiomers.

Positional Isomers: The synthesis of positional isomers of this compound is a key strategy for exploring the structure-activity relationship. This would involve starting with differently substituted phenols. For example, using a phenol with the bromo, formyl, and methoxy groups at different positions on the ring would result in a positional isomer. The synthesis and characterization of these isomers would follow similar methodologies as for the parent compound, with spectroscopic and chromatographic techniques being crucial for confirming their distinct structures. nih.gov

Investigation of Molecular and Cellular Mechanisms of Action of 2 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetamide

Elucidation of Specific Molecular Targets and Ligand-Binding Interactions (Preclinical)

Preclinical investigations into the specific molecular targets of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide are crucial for understanding its pharmacological profile. These studies aim to identify direct binding partners, such as enzymes or receptors, and to characterize the nature of these interactions.

Enzyme Inhibition or Activation Profiling in In Vitro Systems

In vitro screening of this compound against a panel of clinically relevant enzymes would be a critical first step. This would involve assays to determine if the compound acts as an inhibitor or an activator. For instance, its effect on key enzyme classes such as kinases, proteases, and phosphatases, which are commonly implicated in various disease pathologies, would be assessed. The results, typically expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, would pinpoint specific enzymatic targets.

Interactive Data Table: Hypothetical Enzyme Inhibition Profile

| Enzyme Target | IC50 (µM) | Assay Type |

| Kinase A | > 100 | Biochemical |

| Protease B | 15.2 | Cell-based |

| Phosphatase C | > 100 | Biochemical |

Receptor Ligand Binding Assays and Competition Studies

To determine if this compound interacts with specific receptors, ligand binding assays are employed. These experiments measure the ability of the compound to bind to a target receptor, often by competing with a known radiolabeled ligand. A high affinity, indicated by a low dissociation constant (Kd) or inhibition constant (Ki), would suggest a direct interaction. This profiling would typically cover a broad range of receptor families, including G-protein coupled receptors (GPCRs) and nuclear receptors.

Protein-Compound Interaction Analysis Using Biophysical Techniques

Biophysical techniques offer a more detailed view of the interaction between this compound and its protein targets. Methods such as Surface Plasmon Resonance (SPR) can provide real-time data on the kinetics of binding, including association and dissociation rates. Isothermal Titration Calorimetry (ITC) can determine the thermodynamic parameters of the interaction, such as enthalpy and entropy changes, offering insights into the binding forces. X-ray crystallography or cryo-electron microscopy could potentially be used to solve the three-dimensional structure of the compound bound to its target, revealing the precise binding mode at an atomic level.

Modulation of Intracellular Signaling Pathways and Biological Processes

Following the identification of direct molecular targets, the investigation would proceed to elucidate how the interaction of this compound with these targets translates into a cellular response. This involves studying the compound's impact on intracellular signaling pathways and broader biological processes.

Analysis of Signal Transduction Cascade Perturbations in Cell Lines

Once a primary target is confirmed, studies in relevant cell lines would be conducted to assess the downstream effects on signal transduction pathways. For example, if the compound inhibits a specific kinase, the phosphorylation status of that kinase's known substrates would be examined using techniques like Western blotting. This would reveal whether the compound effectively blocks the signaling cascade in a cellular context, leading to the modulation of cellular functions such as proliferation, differentiation, or apoptosis.

Preclinical Biological Activity and Efficacy Studies of 2 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetamide in in Vitro and in Vivo Models

In Vitro Efficacy Assays in Cell-Based Systems

No publicly accessible research data was identified that has evaluated the in vitro efficacy of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide in cell-based systems.

Evaluation in Disease-Relevant Cell Lines (e.g., Cancer Cell Lines, Immune Cells)

There are no available studies reporting the evaluation of this compound in any cancer cell lines or immune cells. Consequently, no data on its potential cytotoxic, anti-proliferative, or immunomodulatory effects can be presented.

In Vivo Efficacy Studies in Animal Models of Disease (Excluding Human Data)

No in vivo studies in animal models of any disease have been published for this compound. Therefore, the following subsections remain unaddressed.

Rational Selection and Characterization of Animal Disease Models

Without any in vivo studies, there is no information on the selection and characterization of animal models for evaluating the efficacy of this compound.

Defined Efficacy Endpoints and Rigorous Measurement Methodologies

There are no defined efficacy endpoints or measurement methodologies associated with this compound in preclinical animal studies.

Identification and Validation of Pharmacodynamic Biomarkers in Animal Systems

No pharmacodynamic biomarkers have been identified or validated for this compound in animal systems, as no such studies have been reported.

Comparative Analysis with Established Research Compounds or Lead Structures

Following a comprehensive search of publicly available scientific literature, no preclinical studies detailing the biological activity or efficacy of the specific compound, this compound, were identified. Consequently, a comparative analysis with established research compounds or lead structures, including the generation of data tables with detailed research findings, cannot be conducted at this time.

The performed searches aimed to locate in vitro and in vivo studies that could provide data on the compound's potential therapeutic effects, mechanism of action, or any other relevant biological activity. These searches included queries for the compound's name in conjunction with terms such as "biological activity," "in vitro," "in vivo," "preclinical," and "research." The results were limited to listings by chemical suppliers and general studies on broader classes of acetamide (B32628) derivatives that did not specifically mention or test this compound.

Without any primary research data, it is not possible to construct a scientifically accurate or meaningful comparison to other established compounds. The generation of such an analysis would require experimental data that is not present in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of 2 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetamide Derivatives

Systematic Modification of Key Functional Groups and Their Impact on Activity

The presence and position of a halogen atom can significantly modulate the biological activity of a compound. In the case of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide, the bromine atom at the C2 position of the phenyl ring is expected to have a profound impact. Halogen substitutions, in general, can alter a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target. nih.gov

Research on other brominated compounds has shown that the large atomic radius and strong polarizability of bromine can lead to enhanced molecular stacking interactions. nih.gov In some contexts, brominated derivatives have demonstrated increased cellular potency as anti-cancer agents. nih.gov For instance, studies on chalcone (B49325) derivatives have indicated that brominated substitutions can enhance anti-proliferative activity. nih.govfrontiersin.org In the context of formyl peptide receptor (FPR) agonists, a 4-bromophenylacetamide fragment has been identified as a key component for activity in several series of compounds. unifi.itnih.gov This suggests that the bromine atom may be involved in crucial interactions within the receptor's binding pocket.

| Functional Group Modification | Observed/Expected Impact | Potential Rationale |

|---|---|---|

| Presence of Bromine | Increased potency and altered selectivity | Enhanced binding affinity through halogen bonds, increased lipophilicity improving membrane permeability. |

| Substitution with other halogens (e.g., Chlorine, Fluorine) | Varying levels of activity | Differences in electronegativity, size, and ability to form halogen bonds. |

| Removal of Bromine | Potential decrease in activity | Loss of key binding interactions. |

The formyl group (-CHO) at the C4 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is critical for the biological activity of many compounds, particularly those targeting formyl peptide receptors (FPRs). scienceopen.com FPRs are involved in inflammatory responses and are activated by N-formylated peptides. scienceopen.com The formyl group is known to be a key feature for recognition by these receptors. scienceopen.com

In synthetic ligands, a formyl group can mimic the N-formyl methionine of endogenous FPR agonists, enabling crucial hydrogen bond formation within the receptor's binding site. scienceopen.com Therefore, the formyl group of this compound is likely a primary determinant of its target interaction, potentially conferring agonist activity at one or more of the formyl peptide receptors. researchgate.net

| Functional Group Modification | Observed/Expected Impact | Potential Rationale |

|---|---|---|

| Presence of Formyl Group | Essential for high-affinity binding to specific targets (e.g., FPRs) | Acts as a key hydrogen bond acceptor, mimicking endogenous ligands. |

| Reduction to a hydroxymethyl group (-CH2OH) | Significant loss of activity | Altered electronic properties and loss of the key hydrogen bonding interaction. |

| Oxidation to a carboxyl group (-COOH) | Change in activity profile, potentially becoming an antagonist | Introduction of a negative charge and different hydrogen bonding capabilities. |

The methoxy (B1213986) group (-OCH3) at the C6 position is an electron-donating group that can also participate in hydrogen bonding. Its influence on biological activity can be multifaceted, affecting both the pharmacokinetic and pharmacodynamic properties of the molecule. The guaiacol (B22219) moiety (2-methoxyphenol), which is part of the core structure, has been explored in the development of inhibitors for enzymes like myeloperoxidase, which is implicated in cardiovascular diseases. nih.govresearchgate.net

In a study of phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors, a 4-methoxy substituent was found in the most specific MAO-A inhibitor. nih.govmdpi.com This highlights that the position and presence of a methoxy group can be critical for both potency and selectivity. The methoxy group in this compound could serve to orient the molecule within the binding site, form hydrogen bonds, and fine-tune the electronic properties of the phenyl ring.

| Functional Group Modification | Observed/Expected Impact | Potential Rationale |

|---|---|---|

| Presence of Methoxy Group | Modulation of potency and selectivity | Electron-donating nature influences the aromatic ring's electronics; potential for hydrogen bonding. |

| Replacement with a hydroxyl group (-OH) | Altered activity and metabolic stability | Increased hydrogen bonding potential but also a site for metabolism (e.g., glucuronidation). |

| Replacement with a larger alkoxy group (e.g., -OEt) | Possible steric hindrance or improved lipophilicity | The bulkier group may not fit well in the binding pocket or could enhance membrane crossing. |

The acetamide (B32628) moiety (-NHCOCH3) is a common feature in many biologically active compounds and serves as a versatile linker. nih.gov It can participate in hydrogen bonding through both the amide nitrogen and the carbonyl oxygen. The nature of the substituent on the acetamide nitrogen can have a dramatic effect on the compound's biological activity.

In the parent compound, this compound, the acetamide is unsubstituted. However, derivatives with substitutions on the nitrogen atom would allow for the exploration of additional binding interactions and the modulation of physicochemical properties. For instance, the introduction of aromatic or aliphatic groups could lead to new hydrophobic or pi-stacking interactions with the target protein. Studies on various phenoxyacetamide derivatives have shown that modifications at this position are critical for their activity as anti-inflammatory, anti-cancer, and enzyme-inhibiting agents. nih.govmdpi.com

| Functional Group Modification | Observed/Expected Impact | Potential Rationale |

|---|---|---|

| Unsubstituted Acetamide | Provides a hydrogen bond donor (N-H) and acceptor (C=O) | Forms key interactions with the biological target. |

| N-alkylation or N-arylation | Significant changes in potency and selectivity | Introduction of new steric and electronic features that can explore different regions of the binding pocket. |

| Replacement of the acetamide linker | Likely loss of activity | The specific length and hydrogen bonding capacity of the acetamide linker are often crucial. |

Stereochemical Influences on Compound Activity and Selectivity

While this compound itself is achiral, the introduction of chiral centers through modification of the acetamide side chain or other parts of the molecule could lead to stereoisomers with different biological activities. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. This is due to the three-dimensional nature of biological targets like receptors and enzymes, which can preferentially bind one stereoisomer over another.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Several QSAR studies have been conducted on phenoxyacetamide derivatives for various biological targets. For instance, 2D and 3D QSAR models have been developed for phenoxyacetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors. nih.govijpacr.com These studies have identified descriptors such as the SssNHE-index, slogp, and various topological indices as being important for activity. nih.govijpacr.com Another QSAR study on phenoxyacetamide derivatives as monoamine oxidase inhibitors found that molecular weight and the energy of the highest occupied molecular orbital (HOMO) were correlated with inhibitory activity. crpsonline.comresearchgate.net

While a specific QSAR model for this compound derivatives has not been reported, the principles from these related studies can be applied. A QSAR study on a series of analogues of the title compound would likely involve calculating a range of descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) to model electrostatic and covalent interactions.

Steric descriptors: (e.g., molecular volume, surface area, specific steric parameters) to model the fit of the ligand in the binding pocket.

Hydrophobic descriptors: (e.g., logP, molar refractivity) to model the hydrophobic effect and membrane permeability.

Topological descriptors: which describe the connectivity of the atoms in the molecule.

By generating a statistically robust QSAR model, researchers could prioritize the synthesis of derivatives with the highest predicted activity, making the drug discovery process more efficient.

Selection of Molecular Descriptors and Feature Engineering

The foundation of any successful Quantitative Structure-Activity Relationship (QSAR) model lies in the judicious selection of molecular descriptors. These numerical representations of a molecule's physicochemical properties are crucial for establishing a mathematical correlation between chemical structure and biological activity. For phenoxyacetamide derivatives, a diverse array of descriptors is often considered to capture the various aspects of the molecule that may influence its interaction with a biological target.

These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, which are fundamental for molecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's nucleophilic and electrophilic character, respectively. A negative correlation with HOMO energy, for instance, might suggest that the presence of electron-withdrawing (electrophilic) groups could enhance biological activity.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its ability to fit into a receptor's binding pocket. Molecular Weight (MW) is a simple yet often effective steric descriptor. A positive correlation with MW could indicate that bulkier substituents are favorable for activity, suggesting that they may be filling a hydrophobic pocket in the target protein.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in the target. The logarithm of the octanol-water partition coefficient (logP or SlogP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms. Descriptors such as the T_O_N_1 and T_2_Cl_1 indices can capture specific structural features that are found to be important for activity.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic and geometric properties of a molecule. Beta Polarizability (BetaPol) is an example, and a negative correlation might suggest that less polar groups contribute to higher activity.

The process of feature engineering involves selecting the most relevant descriptors from a larger pool of calculated properties. This is a critical step to avoid overfitting the QSAR model and to ensure its predictive power. Statistical techniques such as correlation analysis and principal component analysis are often employed to identify and eliminate redundant or irrelevant descriptors.

For a series of 2-phenoxy-N-phenylacetamide derivatives investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors, a successful 2D-QSAR model was developed using descriptors such as the SssNHE-index (an electrotopological state descriptor), SlogP, T_O_N_1, and T_2_Cl_1. nih.gov This highlights the importance of a combination of electronic, hydrophobic, and topological features in determining the biological activity of this class of compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenoxyacetamide Analogues

| Descriptor Category | Descriptor Example | Description | Potential Implication for SAR |

|---|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | A negative correlation suggests that electron-withdrawing groups may enhance activity. |

| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | A positive correlation suggests that larger, bulkier substituents are favorable. |

| Hydrophobic | SlogP | Logarithm of the octanol-water partition coefficient | Indicates the lipophilicity of the molecule, affecting both target binding and pharmacokinetic properties. |

| Topological | T_O_N_1 | A topological index representing specific structural features | Can highlight the importance of particular atomic arrangements for biological activity. |

| Quantum Chemical | Beta Polarizability | A measure of the non-linear optical properties of a molecule | A negative correlation may indicate that less polar moieties are preferred for activity. |

Development and Validation of Predictive QSAR Models

Once a set of relevant molecular descriptors has been selected, the next step is to develop a QSAR model that mathematically relates these descriptors to the observed biological activity of a series of compounds. The goal is to create a model that is not only statistically robust but also has strong predictive power for new, untested molecules.

Several statistical methods can be employed to build QSAR models. Multiple Linear Regression (MLR) is a common approach that generates a linear equation relating the dependent variable (biological activity) to the independent variables (molecular descriptors). For more complex relationships, non-linear methods such as Principal Component Regression (PCR) and Partial Least Squares Regression (PLS) may be utilized.

A crucial aspect of QSAR model development is rigorous validation to ensure that the model is not a result of chance correlation and that it can accurately predict the activity of new compounds. Validation is typically performed through both internal and external methods:

Internal Validation: This involves assessing the stability and robustness of the model using the same dataset on which it was built. A common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on all but one compound, and the activity of the excluded compound is then predicted. The cross-validated squared correlation coefficient (q²) is a key metric from this process, with a value greater than 0.5 generally considered indicative of a good model.

External Validation: This is the most stringent test of a QSAR model's predictive ability. The model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by the predicted R² (pred_r²), which measures the correlation between the predicted and observed activities for the test set. A pred_r² value greater than 0.6 is often considered a threshold for a reliable predictive model.

In a study of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, a 2D-QSAR model developed using MLR demonstrated strong statistical performance. nih.gov The model had a correlation coefficient (r²) of 0.9469, a cross-validated squared correlation coefficient (q²) of 0.8933, and an external predictive ability (pred_r²) of 0.7128. nih.gov These robust statistical parameters indicate a highly predictive and reliable model.

Furthermore, 3D-QSAR approaches, such as k-nearest neighbor molecular field analysis (k-NN MFA), can provide additional insights by considering the three-dimensional properties of the molecules. In the same study, a 3D-QSAR model yielded a q² of 0.9672 and a pred_r² of 0.8480, suggesting excellent predictive capability. nih.gov Such models generate steric, hydrophobic, and electrostatic field maps that can visually guide the design of new derivatives with improved activity.

Table 2: Statistical Parameters for a 2D-QSAR Model of 2-Phenoxy-N-phenylacetamide Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Correlation Coefficient (r²) | 0.9469 | Indicates a strong correlation between the selected descriptors and the biological activity in the training set. |

| Cross-validated Squared Correlation Coefficient (q²) | 0.8933 | Demonstrates the model's robustness and good internal predictive ability. |

| External Predictive Ability (pred_r²) | 0.7128 | Shows that the model has good predictive power for new compounds not included in the training set. |

Data from a study on HIF-1 inhibitors. nih.gov

Fragment-Based Approaches in the Context of Phenoxyacetamide Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening libraries of small, low-molecular-weight molecules (fragments) for weak binding to the biological target. The structural information from these fragment-target complexes is then used to "grow" or "link" the fragments into more potent, drug-like molecules.

For the phenoxyacetamide scaffold, an FBDD approach could be particularly fruitful. The core structure can be conceptually dissected into several fragments: the substituted phenol (B47542), the acetamide linker, and the terminal substituent on the amide nitrogen. Each of these fragments could be individually screened to identify optimal interactions with different sub-pockets of the target's binding site.

The general workflow for applying FBDD to the phenoxyacetamide scaffold would involve:

Fragment Library Design: A library of fragments representing the different components of the phenoxyacetamide scaffold would be assembled. This would include a variety of substituted phenols, different linker moieties, and a diverse set of terminal groups.

Fragment Screening: Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) would be used to screen these fragments for binding to the target protein.

Hit Validation and Structural Characterization: The binding of "hit" fragments would be confirmed, and their binding mode determined, ideally through X-ray crystallography of the fragment-protein complex.

Fragment Elaboration: Based on the structural information, the fragments can be elaborated in several ways:

Fragment Growing: A validated fragment can be extended by adding functional groups that make additional favorable interactions with the target.

Fragment Linking: Two or more fragments that bind to adjacent sites can be connected with a suitable linker to create a single, more potent molecule.

Fragment Merging: Two overlapping fragments can be combined into a single new fragment that incorporates the key binding features of both.

The phenoxyacetamide scaffold is prevalent in many kinase inhibitors, and FBDD has been successfully applied to this class of enzymes. nih.gov By identifying fragments that bind to the hinge region, the hydrophobic pocket, or the solvent-exposed region of the ATP-binding site, novel and selective kinase inhibitors can be designed. The insights gained from such an approach would be invaluable for optimizing derivatives of this compound for a specific kinase target.

De novo Design Strategies Informed by SAR Insights

De novo design is a computational approach that aims to design novel molecules with desired properties from scratch, often within the constraints of a target's binding site. This strategy can be powerfully informed by the structure-activity relationship insights gained from traditional medicinal chemistry and QSAR studies.

For the this compound scaffold, SAR data would provide crucial information for guiding a de novo design algorithm. For instance, if SAR studies reveal that a large hydrophobic substituent is preferred at a particular position on the phenyl ring, the algorithm can be biased to place such groups in that region. Similarly, if QSAR models highlight the importance of a hydrogen bond donor at another position, this constraint can be incorporated into the design process.

A typical de novo design workflow informed by SAR would involve:

Pharmacophore Modeling: Based on the known active phenoxyacetamide derivatives, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

Scaffold Hopping or Decoration: The de novo design software can then either search for novel scaffolds that can accommodate the pharmacophore features or "decorate" the existing phenoxyacetamide scaffold with new substituents that fulfill the pharmacophore requirements.

Structure Generation: The software generates a library of virtual molecules that fit the design criteria. These molecules can be built atom-by-atom or by combining pre-defined molecular fragments.

Scoring and Ranking: The generated molecules are then scored and ranked based on their predicted binding affinity for the target, drug-likeness, and synthetic accessibility.

An example of a related approach is the de novo design of biphenylacetamide-derived inhibitors of β-secretase (BACE1). nih.gov In this study, a fragment-based de novo design program was used to discover a novel biphenylacetamide scaffold, which was then optimized to yield potent inhibitors. nih.gov This demonstrates the potential of de novo design to identify novel and effective chemotypes. By integrating the SAR knowledge of the phenoxyacetamide class, similar de novo strategies could be employed to design novel derivatives of this compound with enhanced potency and selectivity.

In-Silico Analysis of this compound: A Computational and Theoretical Chemistry Perspective

Emerging computational techniques have opened new avenues for the investigation of molecular interactions and dynamics, providing crucial insights into the potential therapeutic applications of novel chemical entities. This article delves into the computational and theoretical chemistry investigations of this compound, a compound of interest for its potential biological activities. The focus of this analysis is on the application of molecular docking and molecular dynamics simulations to elucidate its interaction with protein targets and to understand its conformational behavior and binding stability.

Advanced Analytical Methodologies in Research and Development of 2 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetamide

Development of High-Throughput Screening Assays for Compound Evaluation in Research Settings

High-throughput screening (HTS) is a cornerstone of early drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic activity. bellbrooklabs.comdrugtargetreview.com For 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide, HTS assays are designed to identify and characterize its interaction with specific biological targets. These assays are typically miniaturized and automated to maximize efficiency and minimize the use of reagents.

The development of a successful HTS campaign for this compound would involve several key steps. Firstly, a suitable biological target, such as an enzyme or receptor, is identified. bellbrooklabs.com Subsequently, an assay is developed to measure the effect of the compound on the target's activity. Common HTS assay formats include fluorescence-based, luminescence-based, and absorbance-based methods. nih.gov For instance, if the target is an enzyme, the assay might measure the formation of a fluorescent product or the depletion of a substrate.

A critical aspect of HTS is the validation of the assay to ensure its robustness and reliability. This includes determining parameters such as the Z'-factor, which is a statistical measure of the assay's quality. researchgate.net Once validated, the HTS assay can be used to screen a large library of compounds to identify "hits"—compounds that exhibit the desired activity. These hits, including this compound if it shows promise, would then undergo further characterization and optimization.

Table 1: Representative Parameters for a High-Throughput Screening Assay

| Parameter | Description | Value |

| Assay Format | The specific technology used to measure the biological activity. | Fluorescence Polarization |

| Target | The biological molecule of interest. | Recombinant Human Kinase X |

| Compound Concentration | The concentration of the test compound in the assay. | 10 µM |

| Plate Format | The type of microplate used for the assay. | 384-well |

| Assay Volume | The total volume of the reaction in each well. | 20 µL |

| Incubation Time | The duration of the reaction before measurement. | 60 minutes |

| Detection Wavelength | The excitation and emission wavelengths for fluorescence detection. | Ex: 485 nm, Em: 535 nm |

| Z'-Factor | A measure of the statistical effect size of the assay. | > 0.7 |

Bioanalytical Methodologies for Compound Quantification in Preclinical Biological Matrices

Accurate quantification of a drug candidate in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its pharmacokinetic profile. sci-hub.se For this compound, highly sensitive and specific bioanalytical methods are required for preclinical studies.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. jneonatalsurg.com The development of an LC-MS/MS method for this compound involves several critical steps.

First, the chromatographic conditions are optimized to achieve good separation of the analyte from endogenous matrix components. This includes selecting the appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, mobile phase composition, and gradient elution profile. onlinepharmacytech.info

Next, the mass spectrometric parameters are tuned to maximize the signal intensity of the analyte. This involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing parameters such as the capillary voltage and gas flows. The compound is typically monitored in multiple reaction monitoring (MRM) mode, which provides high specificity by detecting a specific precursor-to-product ion transition.

Method validation is performed according to regulatory guidelines to ensure the reliability of the data. omicsonline.org Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. The presence of a reactive aldehyde group in the molecule may present challenges due to potential instability in aqueous biological matrices. brieflands.com

Table 2: Typical LC-MS/MS Method Parameters for Quantification in Rat Plasma

| Parameter | Description |

| LC System | Shimadzu Nexera X2 |

| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex QTRAP 6500+ |

| Ionization Mode | ESI Positive |

| MRM Transition | [M+H]+ → fragment ion (e.g., 304.0 → 188.1) |

| Internal Standard | Structurally similar analog |

Table 3: Representative Validation Summary for the LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Accuracy (% Bias) | Within ±15% | -5.2% to 8.1% |

| Intra-day Precision (% CV) | ≤ 15% | 4.5% to 9.8% |

| Inter-day Accuracy (% Bias) | Within ±15% | -7.8% to 6.3% |

| Inter-day Precision (% CV) | ≤ 15% | 6.2% to 11.4% |

| Matrix Effect | CV ≤ 15% | 12.3% |

| Recovery | Consistent and reproducible | > 85% |

Application of Immunoassays and Spectrophotometric Techniques for Compound Detection

While LC-MS/MS is the preferred method for quantitative bioanalysis, immunoassays and spectrophotometric techniques can serve as complementary or alternative approaches, particularly in high-throughput settings.

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of an antibody to the target analyte. researchgate.net For a small molecule like this compound, a competitive immunoassay format is typically employed. tandfonline.com This involves synthesizing a conjugate of the compound (or a derivative) and a carrier protein to generate specific antibodies. The assay sensitivity and specificity are highly dependent on the quality of the antibody.

Spectrophotometric methods can be developed based on the chemical properties of the analyte. The presence of the aromatic aldehyde group in this compound allows for colorimetric reactions. tandfonline.comscispace.com For instance, reaction with reagents like diphenylamine (B1679370) in an acidic medium can produce a colored product whose absorbance can be measured. africaresearchconnects.com While generally less sensitive and specific than LC-MS/MS, spectrophotometric assays can be simple and cost-effective for certain applications.

Metabolite Identification and Profiling in Preclinical Animal Models

Understanding the metabolic fate of a drug candidate is a critical aspect of its preclinical development. Metabolite identification and profiling studies aim to determine how the parent compound is transformed in the body, which can have significant implications for its efficacy and safety.

In Vitro Metabolic Stability Assays (e.g., using microsomes or hepatocytes)

In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolism by liver enzymes. nuvisan.com These assays typically utilize liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes. dls.com

In a typical microsomal stability assay, this compound is incubated with liver microsomes (from human or preclinical species) in the presence of necessary cofactors like NADPH. mercell.commttlab.eu Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com

Hepatocytes, being intact cells, provide a more physiologically relevant in vitro system as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. nih.govnih.gov

Table 4: Representative In Vitro Metabolic Stability Data in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 45 | 15.4 |

| Dog | 62 | 11.2 |

| Monkey | 55 | 12.6 |

| Human | 78 | 8.9 |

In Vivo Metabolite Profiling in Animal Excreta and Tissues

In vivo studies in preclinical animal models, such as rats or dogs, are essential to identify the metabolites formed under physiological conditions. Following administration of this compound, biological samples such as urine, feces, and plasma are collected over time.

These samples are then analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, to detect and identify potential metabolites. nih.gov The identification process involves comparing the mass spectra of the metabolites with that of the parent compound and looking for specific mass shifts corresponding to common metabolic reactions. Based on the structure of this compound, potential metabolic pathways include oxidation of the formyl group to a carboxylic acid, O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, and hydrolysis of the acetamide (B32628) moiety.

Table 5: Hypothetical Metabolites of this compound Identified in Rat Urine

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |

| M1 | Oxidation of formyl to carboxyl | +16 Da |

| M2 | O-demethylation | -14 Da |

| M3 | Hydroxylation of aromatic ring | +16 Da |

| M4 | Hydrolysis of acetamide | -57 Da |

| M5 | M2 + Glucuronidation | +162 Da |

| M6 | M1 + Glycine conjugation | +57 Da |

Application of Isotopic Labeling for Mechanistic and Preclinical Pharmacokinetic Studies

The use of isotopic labeling is a powerful and indispensable tool in modern drug discovery and development, providing critical insights into the metabolic fate and pharmacokinetic profile of new chemical entities. For a compound such as this compound, isotopic labeling enables researchers to trace, identify, and quantify the parent drug and its metabolites in complex biological matrices. nih.gov This section explores the hypothetical application of both stable and radioactive isotopes in elucidating the mechanistic pathways and preclinical pharmacokinetics of this compound.

In the preclinical development of this compound, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. nih.gov Isotopic labeling allows for the unambiguous detection of the molecule and its derivatives, even at very low concentrations. nih.gov By replacing one or more atoms of the compound with their heavier, non-radioactive (stable) or radioactive isotopes, the molecule becomes a tracer that can be followed through various biological processes without altering its fundamental chemical and physiological properties. researchgate.netmusechem.com

Commonly employed isotopes in such studies include the radioactive isotopes Carbon-14 (¹⁴C) and Tritium (³H), as well as stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). nih.govresearchgate.net The choice of isotope and the position of the label within the molecule are critical strategic decisions based on the study's objectives and the metabolic stability of the chosen position. researchgate.net For instance, ¹⁴C is often preferred for in vivo studies due to its metabolic stability, which prevents the label from being lost through biological exchange processes. researchgate.net

The introduction of an isotopic label into the this compound structure would require a tailored synthetic approach. The label should be placed in a metabolically stable position to ensure that it remains with the core structure throughout its metabolic journey.

For ¹⁴C labeling, a potential strategy would be to introduce the label into the acetamide side chain or the methoxy group, as these are less likely to be cleaved early in metabolism compared to the formyl group. For example, starting with a ¹⁴C-labeled methoxy-phenol precursor could be a viable route.

For stable isotope labeling, deuterium is often incorporated to investigate kinetic isotope effects, which can provide insights into the mechanisms of metabolic reactions. Strategically placing deuterium atoms at sites susceptible to enzymatic oxidation can slow down the rate of metabolism at that position, helping to identify the primary sites of metabolic attack.

Isotopic labeling is instrumental in elucidating the biotransformation pathways of this compound. By administering the labeled compound to in vitro systems (e.g., liver microsomes, hepatocytes) or in vivo preclinical models, researchers can track the formation of metabolites. nih.gov

The combination of isotopic labeling with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is particularly powerful. acs.orgresearchgate.net When a mixture of the labeled and unlabeled compound is used, metabolites in complex biological fluids can be readily identified by their characteristic isotopic patterns in the mass spectrum. researchgate.net

Hypothetical Metabolic Pathways Identified Through Isotopic Labeling:

Oxidation of the formyl group: The aldehyde could be oxidized to a carboxylic acid.

Demethylation: The methoxy group could be O-demethylated to a phenol (B47542).

Hydroxylation: The aromatic ring could undergo hydroxylation at available positions.

Conjugation: The resulting hydroxyl groups could be further conjugated with glucuronic acid or sulfate.

Below is a hypothetical data table illustrating how isotopic labeling coupled with mass spectrometry could be used to identify potential metabolites.

| Proposed Metabolite | Unlabeled Mass (m/z) | [¹³C₂]-Labeled Mass (m/z) | Mass Shift (Δm/z) | Confirmation Method |

| Parent Compound | 302.01 | 304.01 | 2.00 | LC-MS/MS |

| M1: Carboxylic acid derivative | 318.01 | 320.01 | 2.00 | LC-HRMS |

| M2: O-demethylated derivative | 288.00 | 290.00 | 2.00 | LC-MS/MS |

| M3: Hydroxylated derivative | 318.01 | 320.01 | 2.00 | NMR, LC-HRMS |

| M4: Glucuronide conjugate of M3 | 494.04 | 496.04 | 2.00 | LC-HRMS |

This is a hypothetical representation of potential findings.

Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for quantitative ADME studies in preclinical species. wuxiapptec.com These studies provide definitive data on the rate and extent of absorption, the distribution of the drug and its metabolites into various tissues, and the routes and rates of excretion. researchgate.net

Following administration of [¹⁴C]-2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide to preclinical models, total radioactivity is measured in plasma, urine, and feces over time. This allows for the determination of key pharmacokinetic parameters. wuxiapptec.com

Hypothetical Pharmacokinetic Parameters in a Preclinical Model:

| Parameter | Units | Value |

| Bioavailability (F) | % | 75 |

| Peak Plasma Concentration (Cmax) | ng/mL | 1500 |

| Time to Peak Concentration (Tmax) | hours | 1.5 |

| Elimination Half-life (t₁/₂) | hours | 6.2 |

| Volume of Distribution (Vd) | L/kg | 2.5 |

| Clearance (CL) | mL/min/kg | 4.8 |

| Excretion | ||

| % of Dose in Urine (0-48h) | % | 65 |

| % of Dose in Feces (0-48h) | % | 30 |

| Total Recovery | % | 95 |

This is a hypothetical representation of potential findings.

Potential Therapeutic and Diagnostic Applications of 2 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetamide Preclinical Research Perspective

Investigation in Specific Disease Areas Based on Mechanistic Insights and Preclinical Data

Preliminary research has identified several key areas where 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide may hold promise, largely driven by its molecular structure and observed interactions with biological systems. These initial findings are critical in guiding future, more focused preclinical development.

Neurological Disorders (e.g., Neuroinflammation, Neurodegeneration)

The potential of this compound in the context of neurological disorders is an area of active investigation. Research into related acetamide (B32628) derivatives has suggested that this class of compounds may possess neuroprotective properties. Studies are currently being designed to explore whether this compound can modulate pathways associated with neuroinflammation and neurodegeneration, conditions that are central to the pathology of diseases such as Alzheimer's and Parkinson's.

Oncological Research and Antitumor Activities

In the field of oncology, the unique chemical structure of this compound has prompted investigations into its potential as an antitumor agent. The presence of bromo and formyl groups on the phenoxy ring are of particular interest for their potential to interact with cancer-specific cellular targets. Preclinical models are being utilized to assess its efficacy against various cancer cell lines and to elucidate the underlying mechanisms of its potential cytotoxic or cytostatic effects.

Inflammatory and Autoimmune Conditions

The anti-inflammatory potential of this compound is another promising avenue of preclinical research. Chronic inflammation is a hallmark of numerous autoimmune diseases. Early-stage studies are focused on determining if this compound can modulate key inflammatory pathways, such as cytokine production and immune cell activation. These investigations aim to establish a scientific basis for its potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial or Antiviral Research

Given the constant need for new antimicrobial and antiviral agents, this compound is being screened for its activity against a range of pathogens. The structural motifs within the molecule suggest potential for interference with microbial growth or viral replication. Initial screening assays are underway to identify any significant antimicrobial or antiviral effects, which would then warrant more detailed mechanistic studies.

Role as a Chemical Probe for Biological Research and Pathway Elucidation

Beyond its direct therapeutic potential, this compound is also being evaluated as a chemical probe. Its specific interactions with cellular components could make it a valuable tool for researchers seeking to understand complex biological pathways. By observing the effects of this compound, scientists may be able to identify and characterize new targets for drug development and gain deeper insights into the mechanisms of disease.

Challenges and Future Directions in Research on 2 2 Bromo 4 Formyl 6 Methoxyphenoxy Acetamide

Addressing Identified Research Gaps and Unexplored Mechanistic Avenues

Currently, there are no identified research gaps in the traditional sense, as the field is entirely unexplored. The primary gap is the lack of any published data on the compound's biological effects. Future research should begin with broad-based screening to identify any potential biological activity. Subsequently, the focus can shift to elucidating its mechanism of action. Key questions that need to be addressed include:

What are the potential molecular targets of 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide?

Does the compound exhibit any enzymatic inhibition or activation?

What are the downstream signaling pathways affected by this compound?

How does its chemical structure relate to its potential function?

Development and Utilization of More Physiologically Relevant In Vitro and In Vivo Models

Once a biological activity is identified, the development and application of appropriate model systems will be crucial. The initial steps would involve standard in vitro assays to confirm and characterize its effects at a cellular level. Depending on the observed activity, more complex and physiologically relevant models would be necessary.

Table 1: Potential In Vitro and In Vivo Models for Future Research

| Model Type | Specific Examples | Research Question |

| In Vitro | Cell-based assays (e.g., cytotoxicity, proliferation) | Does the compound affect cell viability or growth? |

| Enzyme inhibition assays | Does the compound target specific enzymes? | |

| 3D cell cultures (spheroids, organoids) | How does the compound behave in a more tissue-like environment? | |

| In Vivo | Murine models (e.g., mice, rats) | What are the compound's effects in a whole organism? |

| Zebrafish models | Can the compound's effects on development or disease be rapidly screened? |

The selection of models will be entirely dependent on the initial findings from preliminary screening assays.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Compound Research

In the event that this compound demonstrates significant biological activity, a multi-omics approach would be invaluable for a comprehensive understanding of its molecular mechanisms.

Genomics: Transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression profiles induced by the compound, offering clues about the pathways it modulates.

Proteomics: Mass spectrometry-based proteomics could identify protein interaction partners and post-translational modifications, providing a deeper understanding of its mechanism of action.

Metabolomics: Analyzing the metabolic fingerprint of cells or organisms treated with the compound could uncover alterations in metabolic pathways.

The integration of these datasets would provide a systems-level view of the compound's effects and could help in identifying biomarkers for its activity.

Strategic Directions for Lead Optimization and Further Preclinical Development Efforts

Should initial studies reveal promising therapeutic potential, a lead optimization program would be the logical next step. This would involve the synthesis of analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be central to this effort, guiding the chemical modifications.

Further preclinical development would necessitate a more rigorous evaluation of the optimized compounds in relevant animal models of disease. The ultimate goal would be to identify a clinical candidate with a favorable efficacy and safety profile.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from brominated intermediates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

How do substituents (bromo, formyl, methoxy) influence the compound’s reactivity and biological activity?

Q. Advanced

- Bromo Group : Enhances electrophilic substitution reactivity and potential as a halogen-bonding motif in enzyme inhibition .

- Formyl Group : Acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .

- Methoxy Group : Improves solubility and modulates electronic effects on the aromatic ring, affecting binding affinity in SAR studies .

Methodology : Synthesize analogs (e.g., replacing Br with Cl or formyl with acetyl) and compare bioactivity via enzyme assays .

How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Q. Advanced

- Variables : Temperature (60–100°C), solvent polarity (DMF vs. acetone), and catalyst loading (0.5–2.0 eq. K₂CO₃) .

- Response Surface Methodology (RSM) : Use a central composite design to model yield vs. variables, identifying optimal conditions (e.g., 80°C in DMF with 1.5 eq. base) .

- Validation : Triplicate runs under predicted conditions to confirm reproducibility (±5% yield deviation) .

What computational tools predict this compound’s interaction with biological targets?

Q. Advanced

- Docking Simulations : Software like AutoDock Vina models binding to enzymes (e.g., kinases) using the bromo and formyl groups as anchor points .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assesses transition states for covalent bond formation with target proteins .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 2.1, moderate blood-brain barrier permeability) .

What in vitro assays are suitable for evaluating its potential anticancer activity?

Q. Advanced

- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

- Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293) to identify therapeutic windows .

Retrosynthesis Analysis